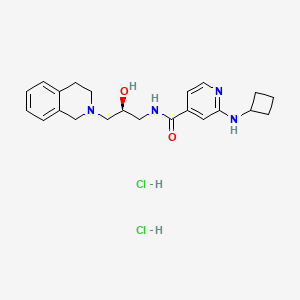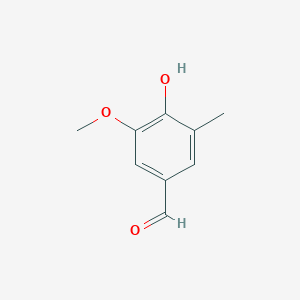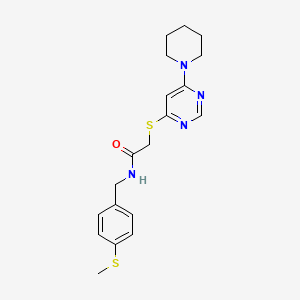
2-chloranyl-6-fluoranyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-chloranyl-6-fluoranyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide” is a non-polymer with a molecular weight of 528.904 . Its formula is C23H17ClF4N2O4S . The compound is also identified by its isomeric SMILES: c1cc (cc (c1)S (=O) (=O)N2CCOc3ccc (cc3C2)NC (=O)c4c (cccc4Cl)F)C (F) (F)F .
Molecular Structure Analysis
The molecular structure of the compound can be represented by its InChI:InChI=1S/C23H17ClF4N2O4S/c24-18-5-2-6-19 (25)21 (18)22 (31)29-16-7-8-20-14 (11-16)13-30 (9-10-34-20)35 (32,33)17-4-1-3-15 (12-17)23 (26,27)28/h1-8,11-12H,9-10,13H2, (H,29,31) . The compound has 52 atoms, 0 chiral atoms, 55 bonds, and 18 aromatic bonds . Physical And Chemical Properties Analysis
The compound has a formal charge of 0 . More detailed physical and chemical properties could not be found in the available resources.Wissenschaftliche Forschungsanwendungen
Reversible Thermochromic Materials
Compounds related to the target molecule have been investigated for their applications in creating reversible thermochromic materials. These materials change color in response to temperature changes, which can be used in smart textiles, sensors, and indicators. For example, derivatives of fluorans have been synthesized and applied in reversible thermochromic systems, showcasing the potential of complex organic molecules in developing temperature-sensitive materials (Patel, Patel, & Patel, 2005).
Heterocyclic Chemistry
The synthesis of heterocyclic compounds, such as benzothienoquinolines, provides a foundation for the development of pharmaceuticals, agrochemicals, and organic materials. Research into the photocyclization of specific carboxamides to yield quinolinones and subsequent reactions demonstrates the synthetic versatility of quinoline derivatives, which could include the compound (Stuart et al., 1987).
Antimicrobial Applications
Synthetic efforts have also been directed towards incorporating quinoline and thiophene motifs into compounds with potential antimicrobial applications. The synthesis and in vitro antimicrobial screening of novel series of azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties highlight the compound's relevance in medicinal chemistry, particularly for its potential antibacterial properties (Idrees et al., 2020).
Asymmetric Hydrogenation Catalysts
Furthermore, the structural motifs found in the compound of interest have been utilized in the development of asymmetric hydrogenation catalysts. Rigid P-chiral phosphine ligands, for instance, have been synthesized for use in rhodium-catalyzed asymmetric hydrogenation, indicating the potential of such compounds in catalysis and synthetic organic chemistry (Imamoto et al., 2012).
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O3S2/c21-15-5-1-6-16(22)19(15)20(25)23-14-9-8-13-4-2-10-24(17(13)12-14)29(26,27)18-7-3-11-28-18/h1,3,5-9,11-12H,2,4,10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWNGEZMNPUEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F)N(C1)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2701763.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2701766.png)

![Ethyl 2-[[7-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2701769.png)
![N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2701772.png)
![3-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2701774.png)




![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701780.png)

![4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2701784.png)
![Tert-butyl 2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2701785.png)